molecular formula C20H34O6 B1672141 grayanotoxin III CAS No. 4678-45-9

grayanotoxin III

Cat. No. B1672141
CAS RN: 4678-45-9
M. Wt: 370.5 g/mol
InChI Key: BWMFRQKICHXLSH-FIRPSQKQSA-N
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Description

Grayanotoxin III is a neurotoxin found in the Rhododendron genus and other plants in the family Ericaceae . It is known to mediate the voltage-dependent sodium ion permeability of excitable membranes .


Synthesis Analysis

The total synthesis of grayanotoxin III has been achieved through a series of chemical reactions, including Vilsmeier–Haack reaction, Mukaiyama aldol addition, Hosomi–Sakurai reaction, Suzuki–Miyaura coupling, Schenck ene reaction, Ir catalysis, deformylation, and 1O Diels–Alder reaction .


Molecular Structure Analysis

Grayanotoxin III has a chemical formula of C20H34O6 and a molecular weight of 370.486 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of grayanotoxin III include Vilsmeier–Haack reaction, Mukaiyama aldol addition, Hosomi–Sakurai reaction, Suzuki–Miyaura coupling, Schenck ene reaction, Ir catalysis, deformylation, and 1O Diels–Alder reaction .

Scientific Research Applications

Cyanobacteria and Cyanotoxins: Ecological and Health Perspectives

Cyanobacteria, capable of producing a wide array of secondary metabolites including cyanotoxins like microcystins, have significant ecological roles and potential health implications. These organisms thrive in various water bodies, leading to concerns about water quality and public health due to toxin production. The research spans from understanding the biodiversity of cyanobacteria, their toxin production mechanisms, to the implications of these toxins on ecosystems and health.

  • Global Distribution and Ecological Impact : Studies on cyanobacteria and cyanotoxins have emphasized their widespread presence in aquatic ecosystems globally. The ecological impacts involve effects on water quality, biodiversity, and the potential for bioaccumulation, posing risks to aquatic life and terrestrial organisms consuming contaminated water. The global distribution and ecology of cyanotoxin-producing species, including the conditions favoring their proliferation, are crucial for managing water resources and protecting public health (Rzymski & Poniedziałek, 2014).

  • Health Implications and Public Awareness : The presence of cyanotoxins in drinking water sources is a significant concern for human health. Research has highlighted the importance of monitoring and managing cyanobacterial blooms to mitigate risks associated with toxin exposure. Efforts to understand the health implications of cyanotoxins, including potential treatments and preventive measures, are vital for safeguarding public health (Svirčev et al., 2014).

  • Biological Treatment Prospects : Exploring biological methods for cyanotoxin removal from water has gained interest as a complementary approach to traditional physicochemical treatments. Understanding the mechanisms of cyanotoxin degradation by various organisms, including bacteria and plants, offers insights into developing more sustainable and less toxic water treatment solutions (Kumar et al., 2019).

Safety And Hazards

Grayanotoxin III can cause acute intoxication in humans, affecting the muscles, nervous and cardiovascular systems . It can lead to complete atrioventricular block, convulsions, mental confusion, agitation, syncope, and respiratory depression . Contact with skin and eyes should be avoided .

properties

IUPAC Name

(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-15,21-26H,5-9H2,1-4H3/t10-,11+,12+,13+,14-,15-,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFRQKICHXLSH-FIRPSQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878540
Record name Grayanotoxin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

grayanotoxin III

CAS RN

4678-45-9
Record name Grayanotoxin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4678-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grayanotoxin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004678459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grayanotoxin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4678-45-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GRAYANOTOXIN III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKR09NT58C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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